Melting Point Differential as a Determinant of Low-Temperature Process Compatibility
The melting point of o-xylene (-25.2°C) occupies an intermediate position between m-xylene (-47.9°C) and p-xylene (+13.3°C), with a quantitative differential of +22.7°C versus m-xylene and -38.5°C versus p-xylene [1]. This 60.8°C spread across the isomer series constitutes a first-order physical parameter for solvent selection in applications where ambient or sub-ambient temperatures may induce solidification. Specifically, p-xylene crystallizes at temperatures routinely encountered in unheated storage or winter transport conditions, whereas o-xylene remains liquid across a substantially broader operational window [1]. For industrial formulations requiring resistance to crystallization at moderate sub-zero temperatures without the volatility penalty of lower-boiling alternatives, o-xylene provides a distinct and quantifiable advantage over the para-isomer.
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | -25.2 |
| Comparator Or Baseline | m-Xylene: -47.9; p-Xylene: 13.3 |
| Quantified Difference | +22.7°C versus m-xylene; -38.5°C versus p-xylene |
| Conditions | Pure isomer measurements at atmospheric pressure (Weast, 1985) |
Why This Matters
Procurement specifications for solvent applications requiring liquid handling at sub-ambient temperatures must exclude p-xylene-rich streams, while o-xylene offers a wider liquid operational range without the extreme low-temperature requirements of m-xylene.
- [1] Weast, R.C. (1985). CRC Handbook of Chemistry and Physics, 66th Edition. Boca Raton, FL: CRC Press. Table: Chemical and physical properties of the pure xylene isomers. View Source
